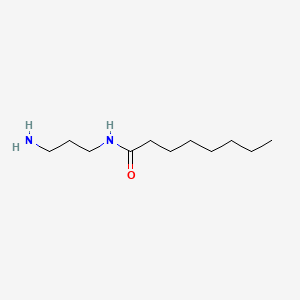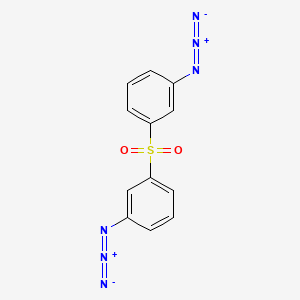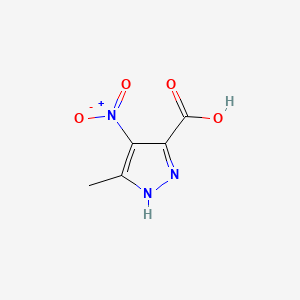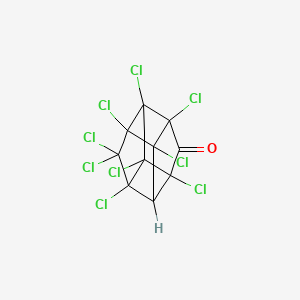
3-Aminobenzene-1,2-diol
Overview
Description
A general class of ortho-dihydroxyphenylalkylamines derived from tyrosine.
Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis of 2-Aminophenols and Heterocycles : 3-Aminobenzene-1,2-diol is used in the synthesis of 2-aminophenols, 2-aminobenzene-1,3-diols, and heterocycles through Ru-catalyzed C-H mono- and dihydroxylation, demonstrating excellent reactivity, regioselectivity, and functional group tolerance (Yang, Shan, & Rao, 2013).
Corrosion Inhibition Properties : Derivatives of 3-Aminobenzene-1,2-diol, such as 2-aminobenzene-1,3-dicarbonitriles, have been studied for their corrosion inhibition properties on metals like mild steel and aluminum in acidic and basic environments (Verma et al., 2015a), (Verma et al., 2015b).
Conducting Polymer Films : The nucleophilic nature of the diol function of 3-Aminobenzene-1,2-diol allows for the electropolymerization to form stable conducting polymer films, which can be used for the attachment of biomolecules (Li et al., 1999).
Biomedical and Environmental Applications
Antimicrobial Applications : Metal-incorporated resins synthesized from 3-Aminobenzene-1,2-diol derivatives demonstrate antimicrobial activity and are suitable for medical and biomaterial applications requiring thermal sterilization (Nishat et al., 2011).
Electrochemical Biosensors : 3-Aminobenzene-1,2-diol and its isomers have been used in the electropolymerization on electrodes with oxidase enzymes for the development of interference-free electrochemical biosensors (Carelli et al., 1996).
Organic Chemistry Research
- Catalysis and Organic Synthesis : 3-Aminobenzene-1,2-diol derivatives are involved in various organic synthesis processes, such as gold-catalyzed 1,2-difunctionalizations and photoinduced cross-coupling reactions (Mukherjee et al., 2011), (Zhao et al., 2018).
Environmental Remediation
Biodegradation of Pollutants : Hydroxyquinol 1,2-dioxygenase, which catalyzes the ring cleavage of a derivative of 3-Aminobenzene-1,2-diol, plays a key role in the degradation of aromatic compounds, including recalcitrant polychloro- and nitroaromatic pollutants (Ferraroni et al., 2005).
Study of Oxidation and Polymerization : The oxidation and polymerization of 3-Aminobenzene-1,2-diol and its derivatives have been studied for applications in producing nanoscale features on surfaces, with insights into the electrochemical behavior and polymer film characteristics (Kennedy et al., 2007).
properties
IUPAC Name |
3-aminobenzene-1,2-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c7-4-2-1-3-5(8)6(4)9/h1-3,8-9H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGBKJKDRMRAZKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60151663 | |
| Record name | Benzenediol, amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60151663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminobenzene-1,2-diol | |
CAS RN |
117001-65-7, 20734-66-1 | |
| Record name | Benzenediol, amino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117001657 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenediol, amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60151663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-1,2-benzenediol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details













Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














